CID 78066023
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78066023 is a chemical compound registered in the PubChem database It is a unique molecule with specific properties and applications in various scientific fields
Vorbereitungsmethoden
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of CID 78066023.
Reaction Conditions: The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the efficient formation of the target compound.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound
Analyse Chemischer Reaktionen
CID 78066023 undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
CID 78066023 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: This compound is utilized in industrial processes, including the production of specialized materials and chemicals .
Wirkmechanismus
The mechanism of action of CID 78066023 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity or function. This interaction can result in various biological effects, depending on the specific targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
CID 78066023 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 146016268: This compound shares structural similarities with this compound but differs in its specific functional groups and properties.
3-amino-2-hydroxy-4-methoxybenzoate: Another compound with similar chemical structure but distinct reactivity and applications.
Eigenschaften
Molekularformel |
C21H28O2Si |
---|---|
Molekulargewicht |
340.5 g/mol |
InChI |
InChI=1S/C21H28O2Si/c1-3-5-16-22-21(23-17-6-4-2)24-20-14-12-19(13-15-20)18-10-8-7-9-11-18/h7-15,21H,3-6,16-17H2,1-2H3 |
InChI-Schlüssel |
YFWQFOIICRPQJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(OCCCC)[Si]C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.